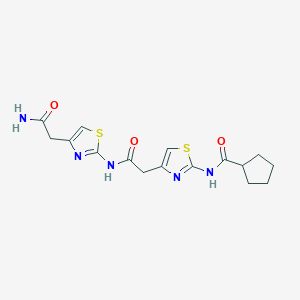
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H19N5O3S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2-((4-(2-amino-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and sources.
Chemical Structure and Synthesis
The compound features a thiazole ring structure combined with a cyclopentanecarboxamide moiety. The synthesis typically involves multi-step reactions starting from 2-amino-thiazole derivatives and cyclopentanecarboxylic acid derivatives, utilizing standard organic synthesis techniques such as coupling reactions and purification methods like chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including fructose-1,6-bisphosphatase, which plays a crucial role in gluconeogenesis. This inhibition can lead to alterations in glucose metabolism and has implications for diabetes management .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, likely through disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. The specific compound may interact with cellular signaling pathways that regulate cell growth and survival.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide showed potent activity against both Gram-positive and Gram-negative bacteria. This was attributed to their ability to inhibit bacterial growth through various mechanisms, including disruption of protein synthesis and cell wall integrity.
- Cancer Research : In vitro studies on cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
N-[4-[2-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c17-12(22)5-10-7-25-15(18-10)20-13(23)6-11-8-26-16(19-11)21-14(24)9-3-1-2-4-9/h7-9H,1-6H2,(H2,17,22)(H,18,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTNKLIBJPMXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














